- Halomethylation and cyanation method for preparing alkoxyphenylacetonitriles and their alkoxybenzyl halides from phenyl ethers, Russian Federation, , ,
Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile)
2-(3,4-dimethoxyphenyl)acetonitrile is a versatile intermediate boasting high chemical stability and reactivity. Its polar functional groups facilitate efficient coupling reactions, making it an ideal building block for the synthesis of complex organic compounds in various research applications and industrial processes.

93-17-4 structure
商品名:2-(3,4-dimethoxyphenyl)acetonitrile
2-(3,4-dimethoxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3,4-Dimethoxyphenylacetonitrile
- Homoveratronitrile
- Veratryl cyanide
- 3,4-Dimethoxybenzyl cyanide
- TIMTEC-BB SBB005899
- 3,4-dimethoxy-benzeneacetonitril
- 3,4-dimethoxybenzeneacetonitrile
- 3,4-dimethoxybenzyl
- 3,4-dimethoxyphenyl-acetonitril
- Acetonitrile, (3,4-dimethoxyphenyl)-
- HOMOVERATONITRILE
- 3,5-DIMETHOXY-BENZENEACETONITRILE
- 3,4-Dimethyloxy Phenylacetonotrile
- (3,4-Dimethoxyphenyl)acetonitrileVeratryl
- (3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-dimethoxyphenyl)acetonitrile
- (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile)
- 3, 4 -dimethoxy phenethylamine
- 3,4-dimethyloxyphenylacetonitrile
- Acetaldehyde Solution
- Benzeneacetonitrile, 3,4-dimethoxy-
- 3,4-Dimethylbenzyl cyanide
- Acetonitrile, 3,4-(dimethoxyphenyl)-
- 3,4-DIMETHOXYPHENYL ACETONITRILE
- 3,4-dimethoxy phenylacetonitrile
- ASLSUMISAQDOOB-UHFFFAOYSA-N
- 62C8S706SP
- 3,4-Dimethyloxy phenylac
- 3,4-Dimethoxybenzeneacetonitrile (ACI)
- Acetonitrile, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
- 3,4-Methyleneoxyphenyl acetonitrile
- NSC 6324
- 3,4-Dimethoxyphenylacetonitrile,99%
- D1887
- 3,4-dimethoxy-benzyl cyanide
- Homoveratronitrile, purum, >=98.0% (GC)
- InChI=1/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile)
- 3,4-(Dimethoxyphenyl)acetonitrile
- (3,?4-?Dimethoxyphenyl)?acetonitrile(Homoveratronitrile)
- SCHEMBL77974
- 2-(3,4-dimethoxyphenyl)-acetonitrile
- 3,4-dimethoxyphenyl-acetonitrile
- W-100249
- (3,4-Dimethoxyphenyl)acetonitrile, 98%
- BRN 1956100
- Acetonitrile,4-(dimethoxyphenyl)-
- ALBB-010707
- AKOS000199051
- 3,4-dimethyoxyphenylacetonitrile
- 3,4-Dimethoxy phenyl acetonitrile
- 3,4-Dimethoxyphenylacetonitrile-alpha,alpha-d2
- WLN: NC1R CO1 DO1
- HMS1414I08
- IFLab1_000888
- ASLSUMISAQDOOB-UHFFFAOYSA-
- NSC6324
- MFCD00001911
- UNII-62C8S706SP
- 93-17-4
- PD065604
- DA-49501
- NS00021393
- 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
- EN300-20208
- Q27263471
- EC 202-225-1
- BBL036932
- STL195409
- SY012004
- DTXSID30239220
- 4-10-00-01513 (Beilstein Handbook Reference)
- Acetonitrile,4-dimethoxyphenyl)-
- 3.4-dimethoxyphenylacetonitrile
- Oprea1_832287
- Z104477288
- 2-(3,4-dimethoxyphenyl) acetonitrile
- CS-0008419
- NSC-6324
- [3,4-bis(methyloxy)phenyl]acetonitrile
- (3,4-dimethoxyphenyl)-acetonitrile
- (3,4-Dimethoxyphenyl)acetonirile
- AI3-23882
- Acetonitrile, 3,4-dimethoxyphenyl-
- EINECS 202-225-1
- F0255-0021
- 3,4-dimethoxy-phenyl-acetonitrile
- GS-3047
- 2-(3,4-dimethoxyphenyl)ethanenitrile
- Benzeneacetonitrile,4-dimethoxy-
-
- MDL: MFCD00001911
- インチ: 1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- InChIKey: ASLSUMISAQDOOB-UHFFFAOYSA-N
- ほほえんだ: N#CCC1C=C(OC)C(OC)=CC=1
- BRN: 1956100
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: こたいけっしょう
- 密度みつど: 1.1607 (rough estimate)
- ゆうかいてん: 62.0 to 66.0 deg-C
- ふってん: 160°C/4mmHg(lit.)
- フラッシュポイント: 華氏温度:482°f
摂氏度:250°c - 屈折率: 1.5168 (estimate)
- ようかいど: methanol: 0.1 g/mL, clear
- すいようせい: 不溶性
- PSA: 42.25000
- LogP: 1.76988
- ようかいせい: 未確定
- FEMA: 2476
2-(3,4-dimethoxyphenyl)acetonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36/37-S45-S22
- RTECS番号:AL9325000
-
危険物標識:
- セキュリティ用語:6.1
- 包装等級:I; II; III
- リスク用語:R22; R23/24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-(3,4-dimethoxyphenyl)acetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(3,4-dimethoxyphenyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H669530-500000mg |
(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |
93-17-4 | 500g |
$293.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046930-500g |
(3,4-Dimethoxyphenyl)acetonitrile |
93-17-4 | 98% | 500g |
¥540 | 2023-04-12 | |
Enamine | EN300-20208-0.05g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 172953-500g |
(3,4-Dimethoxyphenyl)acetonitrile, 98% |
93-17-4 | 98% | 500g |
¥ 1076 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 172953-100g |
(3,4-Dimethoxyphenyl)acetonitrile, 98% |
93-17-4 | 98% | 100g |
¥ 270 | 2022-04-26 | |
Fluorochem | 076751-100g |
3,4-Dimethoxyphenylacetonitrile |
93-17-4 | 98% | 100g |
£28.00 | 2022-03-01 | |
Apollo Scientific | OR52311-500g |
(3,4-Dimethoxyphenyl)acetonitrile |
93-17-4 | 99+% | 500g |
£69.00 | 2025-02-20 | |
abcr | AB130381-100 g |
3,4-Dimethoxyphenylacetonitrile, 98%; . |
93-17-4 | 98% | 100g |
€78.10 | 2023-05-10 | |
Life Chemicals | F0255-0021-0.5g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
TRC | H669530-100g |
(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |
93-17-4 | 100g |
$ 81.00 | 2023-09-07 |
2-(3,4-dimethoxyphenyl)acetonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Iodine , 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ; 3 h, 65 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Oxidative conversion of amines into their corresponding nitriles using o-iodoxybenzoic acid (IBX)/iodine. Selective oxidation of aminoalcohols to hydroxynitrilesSynthesis, 2008, (13), 2045-2048,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Tetrahydrofuran , Sodium carbonate Catalysts: Cesium iodide , Nickel iodide (NiI2) , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] ; 15 min, rt; 72 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Nickel-Catalyzed Photodehalogenation of Aryl BromidesSynlett, 2021, 32(16), 1588-1605,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
リファレンス
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin PhotocatalysisOrganic Letters, 2019, 21(5), 1368-1373,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ; 30 min, reflux
1.2 Reagents: Acetic acid Solvents: Water ; pH 7
1.2 Reagents: Acetic acid Solvents: Water ; pH 7
リファレンス
- A process for preparing 3,4-dimethoxyphenylacetonitrile, China, , ,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- A convenient new procedure for converting primary amides into nitrilesChemical Communications (Cambridge, 2007, (3), 301-303,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
リファレンス
- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole FragmentationJournal of the American Chemical Society, 2011, 133(18), 6948-6951,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Acetic anhydride
リファレンス
- Homoamines and homoacidsJournal of the American Chemical Society, 1935, 57, 1126-8,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphatesSynthetic Communications, 1984, 14(14), 1365-71,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 1 h, 25 °C; 4 d, 25 - 30 °C
リファレンス
- Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenesAsian Journal of Chemistry, 2008, 20(2), 1411-1419,
ごうせいかいろ 19
2-(3,4-dimethoxyphenyl)acetonitrile Raw materials
- Phosphoric acid, cyano(3,4-dimethoxyphenyl)methyl diethyl ester
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- 3,4-Dimethoxybenzyl chloride
- 4-Bromo-1,2-dimethoxybenzene
- 2-(3,4-Dimethoxyphenyl)acetamide
- (3,4-Dimethoxyphenyl)acetic acid
- 2-(3,4-Dimethoxyphenyl)ethylamine
- ethyl 2-cyanoacetate
- 4-Iodo-1,2-dimethoxybenzene
- 2-Bromo-4,5-dimethoxyphenylacetonitrile
- Di-Me ether,oxime-3,4-Dihydroxyphenylacetaldehyde
- p-Toluenesulfonyl cyanide
2-(3,4-dimethoxyphenyl)acetonitrile Preparation Products
2-(3,4-dimethoxyphenyl)acetonitrile 関連文献
-
1. The decarboxylation of some α-ethoxycarbonyloxybenzyl cyanides. Part 2. 1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, a minor product formed from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide by a free-radical processSukhvinder S. Bansal,John Bruce,Kathleen M. Gillespie,John A. D. Jeffreys J. Chem. Soc. Perkin Trans. 1 1983 1193
-
2. CCXXI.—Synthetical experiments on the aporphine alkaloids. Part VII. Attempted syntheses of apomorphine dimethyl etherJohn Masson Gulland,Robert Downs Haworth,Cyril Joseph Virden,Robert Kenneth Callow J. Chem. Soc. 1929 1666
-
3. CCXXXVI.—Anhydro-compounds derived from 2-nitro-3 : 4-dimethoxyphenylacetonitrile and certain pseudo-basesJohn Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1929 1791
-
4. A novel synthesis of thiols from α-amino-nitrilesRoger Crossley,Adrian C. W. Curran J. Chem. Soc. Perkin Trans. 1 1974 2327
-
Sergei L. Bogza,Konstantin I. Kobrakov,Anna A. Malienko,Igor F. Perepichka,Sergei Yu. Sujkov,Martin R. Bryce,Svetlana B. Lyubchik,Andrei S. Batsanov,Natalya M. Bogdan Org. Biomol. Chem. 2005 3 932
-
Sure Siva Prasad,Dirgha Raj Joshi,Jeong Hwa Lee,Ikyon Kim Org. Biomol. Chem. 2020 18 8119
-
7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agentsNarsimha Reddy Penthala,Vijayakumar N. Sonar,Jamie Horn,Markos Leggas,Jai Shankar K. B. Yadlapalli,Peter A. Crooks Med. Chem. Commun. 2013 4 1073
-
Huawen Huang,Xiaochen Ji,Wanqing Wu,Huanfeng Jiang Chem. Commun. 2013 49 3351
-
Nils Lüdecke,Helmut Schlaad Polym. Chem. 2021 12 5310
-
10. Nickel-catalyzed hydrogen-borrowing strategy: chemo-selective alkylation of nitriles with alcoholsSourajit Bera,Atanu Bera,Debasis Banerjee Chem. Commun. 2020 56 6850
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-17-4)3,4-Dimethoxy phenyl acetonitrile

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ